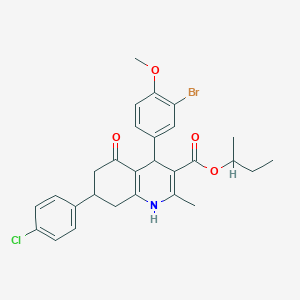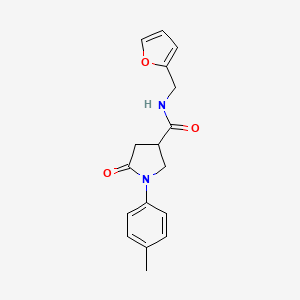
N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that is widely used in scientific research. It is a member of the pyrrolidinecarboxamide family and is commonly referred to as FMMP. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a range of different topics.
Mechanism of Action
The mechanism of action of FMMP is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. It has been shown to inhibit the activity of protein kinases, which are important regulators of cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
FMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. It has also been shown to induce apoptosis in cancer cells, further supporting its potential as a cancer treatment. Additionally, FMMP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FMMP in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for researchers studying specific cellular processes. Additionally, FMMP is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using FMMP in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, its specificity may also be a limitation in certain experiments, as it may not be effective in inhibiting the activity of all relevant enzymes and proteins.
Future Directions
There are several potential future directions for research involving FMMP. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its effectiveness in vivo, as well as its potential side effects. Additionally, FMMP may have potential as a treatment for other diseases, such as inflammatory disorders or neurodegenerative diseases. Further research is needed to determine its effectiveness in these contexts.
Conclusion:
N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a valuable tool for researchers studying a range of different topics. Its specificity and ease of synthesis make it a valuable tool for investigating specific cellular processes. While its potential as a cancer treatment is promising, further research is needed to determine its effectiveness and potential side effects. Overall, FMMP is a valuable compound that has the potential to advance scientific research in a variety of fields.
Synthesis Methods
The synthesis of FMMP is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzaldehyde, which is then reacted with furfurylamine to form the intermediate product N-(2-furylmethyl)-4-methylbenzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
FMMP has a wide range of scientific research applications. It has been used in studies investigating the role of different proteins and enzymes in various cellular processes. It has also been used in studies investigating the effects of different drugs on cell signaling pathways. Additionally, FMMP has been used in studies investigating the mechanisms of action of different drugs, including chemotherapy agents.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-6-14(7-5-12)19-11-13(9-16(19)20)17(21)18-10-15-3-2-8-22-15/h2-8,13H,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJPAFAUPFMCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)
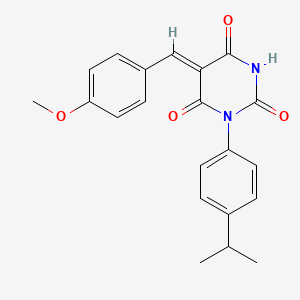
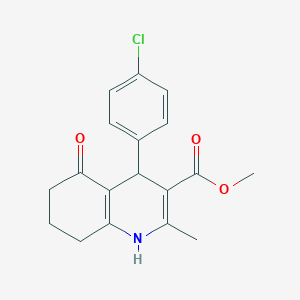
![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![N-(3'-methoxy-4-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B4970517.png)
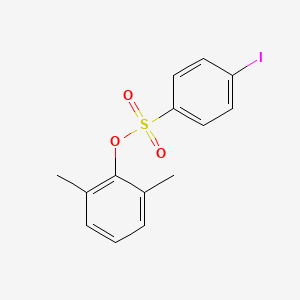

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)
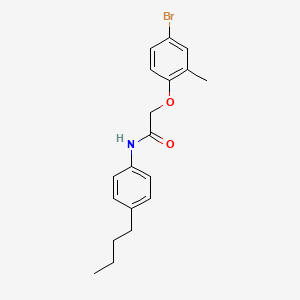
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)

